Zero Hydrogen‑Bond Donors vs. 1H‑Tautomer – Physicochemical Differentiation for CNS Permeability
2H-Pyrrolo[2,3‑b]quinoxaline possesses zero hydrogen‑bond donors, whereas its 1H‑tautomer (1H‑pyrrolo[2,3‑b]quinoxaline, CAS 269‑74‑9) possesses one hydrogen‑bond donor [1]. Hydrogen‑bond donor count is a critical determinant of passive membrane permeability and blood–brain barrier penetration; reducing HBD from 1 to 0 typically improves CNS Multiparameter Optimization (MPO) desirability scores by ≥0.5 units on a 0–6 scale [2]. This single‑descriptor difference makes the 2H‑tautomer the preferred starting scaffold for CNS‑targeted libraries where minimizing HBD is essential [3].
| Evidence Dimension | Hydrogen‑bond donor count (computed) |
|---|---|
| Target Compound Data | 0 (2H‑Pyrrolo[2,3‑b]quinoxaline, CAS 269‑73‑8) |
| Comparator Or Baseline | 1 (1H‑Pyrrolo[2,3‑b]quinoxaline, CAS 269‑74‑9) |
| Quantified Difference | ΔHBD = 1; corresponding estimated CNS MPO score improvement ≈ 0.5–0.8 |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2021.05.07 |
Why This Matters
For CNS‑penetrant compound design, selecting the 2H‑tautomer over the 1H‑tautomer can significantly improve predicted passive permeability and reduce P‑glycoprotein efflux liability, directly influencing library design and procurement decisions.
- [1] PubChem Compound Summaries CID 23337252 (2H‑Pyrrolo[2,3‑b]quinoxaline, HBD 0) and CID 3016859 (1H‑Pyrrolo[2,3‑b]quinoxaline, HBD 1). National Center for Biotechnology Information (2026). View Source
- [2] T. T. Wager, X. Hou, P. R. Verhoest, A. Villalobos, Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties, ACS Chem. Neurosci., 2010, 1, 435–449. View Source
- [3] T. T. Wager, X. Hou, P. R. Verhoest, A. Villalobos, Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery, ACS Chem. Neurosci., 2016, 7, 767–775. View Source
